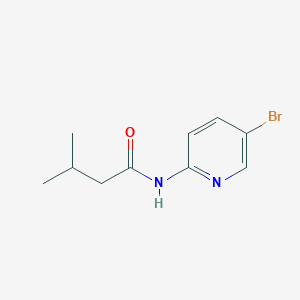
N-(5-bromopyridin-2-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-3-methylbutanamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
作用机制
N-(5-bromopyridin-2-yl)-3-methylbutanamide acts as a potent activator of soluble guanylyl cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to an increase in cGMP levels, which in turn leads to vasodilation and relaxation of smooth muscle cells. The vasodilatory effects of N-(5-bromopyridin-2-yl)-3-methylbutanamide are mediated through the activation of sGC in the endothelial cells of blood vessels.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP in the smooth muscle cells of blood vessels, leading to vasodilation and relaxation of the smooth muscle cells. This leads to a decrease in blood pressure and an increase in blood flow. It has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of N-(5-bromopyridin-2-yl)-3-methylbutanamide is its potent vasodilatory effects, which make it a potential therapeutic agent for the treatment of pulmonary arterial hypertension and erectile dysfunction. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings. Furthermore, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for the research on N-(5-bromopyridin-2-yl)-3-methylbutanamide. One of the potential areas of research is its use as an anti-cancer agent. It has been shown to have anti-proliferative effects on cancer cells and could be a potential therapeutic agent for the treatment of cancer. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and could be a potential therapeutic agent for the treatment of these diseases. Furthermore, the synthesis of this compound can be optimized to improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion:
N-(5-bromopyridin-2-yl)-3-methylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its potent vasodilatory effects make it a potential therapeutic agent for the treatment of pulmonary arterial hypertension and erectile dysfunction. Furthermore, it has been shown to have anti-inflammatory and neuroprotective effects. However, its potential toxicity needs to be carefully evaluated before it can be used in clinical settings. There are several future directions for the research on this compound, including its use as an anti-cancer agent and in the treatment of neurodegenerative diseases.
合成方法
The synthesis of N-(5-bromopyridin-2-yl)-3-methylbutanamide has been reported in several studies. One of the most commonly used methods involves the reaction of 5-bromopyridin-2-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromopyridin-2-amine with 3-methylbutanoyl isocyanate in the presence of a base such as pyridine.
科学研究应用
N-(5-bromopyridin-2-yl)-3-methylbutanamide has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects and can be used to treat pulmonary arterial hypertension. It has also been studied for its potential use in the treatment of erectile dysfunction and as a potential anti-cancer agent. Furthermore, it has been shown to have anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSAHCUHJTEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)
![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
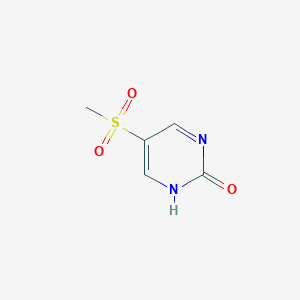
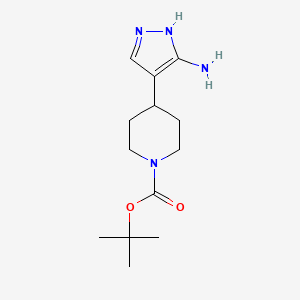
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)

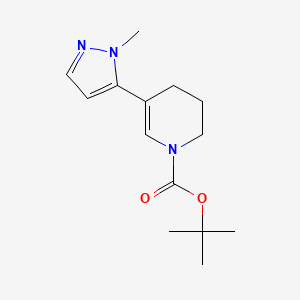
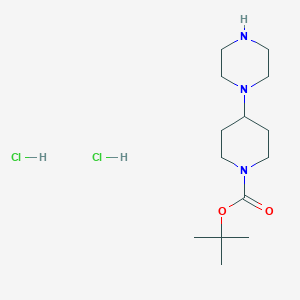
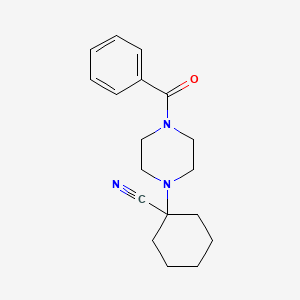
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)